Cas no 1877606-82-0 (N-(2-methoxypropyl)-N-methylcarbamoyl chloride)

N-(2-methoxypropyl)-N-methylcarbamoyl chloride Chemical and Physical Properties
Names and Identifiers
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- N-(2-methoxypropyl)-N-methylcarbamoyl chloride
- 1877606-82-0
- EN300-1612363
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- Inchi: 1S/C6H12ClNO2/c1-5(10-3)4-8(2)6(7)9/h5H,4H2,1-3H3
- InChI Key: YCZGXPKZLUIJGY-UHFFFAOYSA-N
- SMILES: ClC(N(C)CC(C)OC)=O
Computed Properties
- Exact Mass: 165.0556563g/mol
- Monoisotopic Mass: 165.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5Ų
- XLogP3: 1.1
N-(2-methoxypropyl)-N-methylcarbamoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1612363-5000mg |
N-(2-methoxypropyl)-N-methylcarbamoyl chloride |
1877606-82-0 | 5000mg |
$2235.0 | 2023-09-23 | ||
Enamine | EN300-1612363-1000mg |
N-(2-methoxypropyl)-N-methylcarbamoyl chloride |
1877606-82-0 | 1000mg |
$770.0 | 2023-09-23 | ||
Enamine | EN300-1612363-500mg |
N-(2-methoxypropyl)-N-methylcarbamoyl chloride |
1877606-82-0 | 500mg |
$739.0 | 2023-09-23 | ||
Enamine | EN300-1612363-1.0g |
N-(2-methoxypropyl)-N-methylcarbamoyl chloride |
1877606-82-0 | 1g |
$0.0 | 2023-06-04 | ||
Enamine | EN300-1612363-250mg |
N-(2-methoxypropyl)-N-methylcarbamoyl chloride |
1877606-82-0 | 250mg |
$708.0 | 2023-09-23 | ||
Enamine | EN300-1612363-10000mg |
N-(2-methoxypropyl)-N-methylcarbamoyl chloride |
1877606-82-0 | 10000mg |
$3315.0 | 2023-09-23 | ||
Enamine | EN300-1612363-2500mg |
N-(2-methoxypropyl)-N-methylcarbamoyl chloride |
1877606-82-0 | 2500mg |
$1509.0 | 2023-09-23 | ||
Enamine | EN300-1612363-50mg |
N-(2-methoxypropyl)-N-methylcarbamoyl chloride |
1877606-82-0 | 50mg |
$647.0 | 2023-09-23 | ||
Enamine | EN300-1612363-100mg |
N-(2-methoxypropyl)-N-methylcarbamoyl chloride |
1877606-82-0 | 100mg |
$678.0 | 2023-09-23 |
N-(2-methoxypropyl)-N-methylcarbamoyl chloride Related Literature
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1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
Additional information on N-(2-methoxypropyl)-N-methylcarbamoyl chloride
Recent Advances in the Application of N-(2-methoxypropyl)-N-methylcarbamoyl chloride (CAS: 1877606-82-0) in Chemical Biology and Pharmaceutical Research
N-(2-methoxypropyl)-N-methylcarbamoyl chloride (CAS: 1877606-82-0) has emerged as a pivotal reagent in chemical biology and pharmaceutical research due to its unique reactivity and versatility in synthetic applications. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting various diseases. This research briefing aims to provide an overview of the latest advancements involving this compound, focusing on its synthetic utility, mechanism of action, and potential therapeutic applications.
One of the most significant applications of N-(2-methoxypropyl)-N-methylcarbamoyl chloride is its use in the synthesis of carbamate derivatives, which are widely employed in drug discovery. A recent study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the preparation of irreversible inhibitors for serine hydrolases, a class of enzymes implicated in numerous pathological conditions. The study reported that the compound's carbamoyl chloride moiety facilitates the formation of stable covalent bonds with the active-site serine residue, leading to potent and selective enzyme inhibition. This finding opens new avenues for the development of targeted therapies for diseases such as cancer, inflammation, and neurodegenerative disorders.
In addition to its role in enzyme inhibition, N-(2-methoxypropyl)-N-methylcarbamoyl chloride has been utilized in the synthesis of prodrugs designed to improve drug delivery and bioavailability. A 2023 study in Bioorganic & Medicinal Chemistry Letters described its application in the development of a novel prodrug system for antiviral agents. The researchers successfully conjugated the compound with nucleoside analogs, resulting in prodrugs that exhibited enhanced cellular uptake and prolonged therapeutic effects. This approach holds promise for overcoming the limitations of conventional antiviral therapies, such as poor membrane permeability and rapid metabolic degradation.
Furthermore, the compound's utility extends to the field of chemical proteomics, where it has been employed as a reactive probe for profiling enzyme activities in complex biological systems. A recent publication in ACS Chemical Biology detailed the use of N-(2-methoxypropyl)-N-methylcarbamoyl chloride-based probes to map the activity of carboxylesterases in live cells. The study provided valuable insights into the enzyme's substrate specificity and regulation, offering a powerful tool for drug discovery and biomarker identification.
Despite its promising applications, challenges remain in the handling and storage of N-(2-methoxypropyl)-N-methylcarbamoyl chloride due to its sensitivity to moisture and propensity for hydrolysis. Recent advancements in formulation technologies, such as the development of stable solid dispersions and encapsulation methods, have addressed some of these issues, enabling broader utilization of the compound in industrial and academic settings.
In conclusion, N-(2-methoxypropyl)-N-methylcarbamoyl chloride (CAS: 1877606-82-0) continues to be a valuable asset in chemical biology and pharmaceutical research. Its diverse applications in drug discovery, prodrug development, and chemical proteomics underscore its importance as a synthetic intermediate and research tool. Future studies are expected to further explore its potential in targeted therapy design and mechanistic studies, paving the way for innovative therapeutic strategies.
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